Ribavirin monophosphate
Overview
Description
Synthesis Analysis
Ribavirin monophosphate synthesis involves converting ribavirin to its monophosphate form, which is crucial for its antiviral activity. A notable method includes the synthesis and characterization of a ribavirin-3',5'-phosphate pentadecamer, highlighting the chemical strategies used to achieve this transformation (Dawson et al., 1990).
Molecular Structure Analysis
The molecular structure of ribavirin monophosphate plays a key role in its antiviral mechanism. Studies such as those by Derudas et al. (2008) on the phosphoramidate ProTide approach to ribavirin provide insights into its structural modifications and how these affect its function and efficiency in antiviral activities (Derudas et al., 2008).
Chemical Reactions and Properties
Ribavirin monophosphate undergoes various chemical reactions, including phosphorylation to become active within cells. This activation process is critical for its incorporation into viral RNA, leading to the inhibition of viral replication. Eriksson et al. (1977) discussed the selective inhibition of influenza virus RNA polymerase by ribavirin triphosphate, a reaction crucial for understanding ribavirin monophosphate's mode of action (Eriksson et al., 1977).
Physical Properties Analysis
The physical properties of ribavirin monophosphate, such as solubility, stability, and form, are essential for its biological activity and efficacy as an antiviral agent. Studies on its synthesis, characterization, and degradation provide valuable information on these aspects, although specific studies focusing solely on its physical properties are rare in the context of available research.
Chemical Properties Analysis
The chemical properties of ribavirin monophosphate, including its reactivity, interaction with enzymes, and inhibition mechanisms, are central to its antiviral action. The compound's ability to inhibit viral RNA-dependent RNA polymerase and other enzymes involved in viral replication is well-documented. For example, the study by Crotty et al. (2000) shows how ribavirin triphosphate can induce mutagenesis in viral RNA, a mechanism contributing to its broad-spectrum antiviral activity (Crotty et al., 2000).
Scientific Research Applications
Antiviral Activity and Mechanism of Action
Ribavirin monophosphate exhibits broad antiviral activity, functioning through various mechanisms. It inhibits cellular inosine monophosphate dehydrogenase, a key step in de novo guanine synthesis required for viral replication. This inhibition impairs viral RNA synthesis and reduces viral proliferation. Ribavirin is known for its effectiveness against a range of viruses, including hepatitis C virus (HCV), respiratory syncytial virus, and Lassa fever virus. It also demonstrates activity against coronaviruses, including SARS-CoV-2 (C. Cameron & C. Castro, 2001), (E. Messina et al., 2021).
Enhancement of Antiviral Potency
Research on the ProTide approach to ribavirin aims to enhance its antiviral potency. ProTides are designed to deliver bioactive ribavirin monophosphate into cells more effectively. This strategy potentially increases the antiviral activity of ribavirin, although some studies show mixed results due to challenges in the ProTide activation process (Marco Derudas et al., 2008).
Ribavirin Analogues and Modification
Researchers have explored various ribavirin analogues and modifications, such as 4,5-disubstituted 1,2,3-triazole nucleosides. These compounds, while structurally similar to ribavirin, exhibit distinct antiviral activities and pharmacological profiles. Understanding these analogues helps in developing more effective antiviral agents (A. Krajczyk et al., 2014).
Pharmacokinetics and Cellular Metabolism
Studies on the pharmacokinetics of ribavirin, including its intracellular phosphorylation to ribavirin monophosphate, provide insights into its antiviral and toxic effects. Understanding how ribavirin is processed within cells aids in optimizing dosage and reducing side effects (L. Wu et al., 2015).
Targeted Delivery Systems
The development of biodegradable nanoparticles for targeted ribavirin delivery represents a significant advancement. These nanoparticles, encapsulating ribavirin monophosphate, are designed to release the drug in a controlled manner, enhancing its efficacy while minimizing systemic side effects. This is particularly beneficial in the treatment of chronic hepatitis C (T. Ishihara et al., 2014).
Anticancer Potential
Beyond antiviral applications, ribavirin has shown promise as an anti-cancer therapy. It exhibits potential in inhibiting leukemic cell proliferation and may have applications in treating various cancers. Ribavirin's anticancer effects are attributed to its ability to interfere with key molecular and metabolic pathways critical for cancer cell survival and proliferation (Szabolcs Kökény et al., 2009), (K. Borden & B. Culjkovic-Kraljacic, 2010).
Safety And Hazards
Ribavirin is classified as a hazardous drug with potential for carcinogenicity and teratogenicity . It is used in the treatment of respiratory syncytial virus (RSV) in high-risk patients, including patients who have undergone hematopoietic stem cell transplantation, to reduce mortality from RSV pneumonia .
Future Directions
In the present era of new potent direct-acting antiviral agents (DAAs), a place is still devoted to the drug . Ribavirin associated with sofosbuvir alone is efficient in the treatment of most cases of G2 infected patients . All options currently available for the last difficult-to-treat cirrhotic G3 patients contain ribavirin . Preliminary data with interferon-free second-generation DAAs combinations without ribavirin suggest that future of the drug is jeopardized even in difficult-to-treat patients .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWIOXKHTFOULX-AFCXAGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193928 | |
Record name | Ribavirin-5'-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ribavirin monophosphate | |
CAS RN |
40925-28-8 | |
Record name | Ribavirin monophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40925-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribavirin-5'-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040925288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribavirin monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14663 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ribavirin-5'-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIBAVIRIN 5'-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FVV27P11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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